molecular formula C11H7ClN2O3 B10906879 3-(4-Chloro-2-nitrophenoxy)pyridine

3-(4-Chloro-2-nitrophenoxy)pyridine

Cat. No.: B10906879
M. Wt: 250.64 g/mol
InChI Key: KIDNUZYSIYKULM-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyridine typically involves the reaction of 4-chloro-2-nitrophenol with pyridine derivatives under specific conditions. One common method involves the nucleophilic aromatic substitution reaction where 4-chloro-2-nitrophenol reacts with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, thereby increasing the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy ring, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMSO, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 3-(4-Amino-2-nitrophenoxy)pyridine.

    Oxidation: Quinone derivatives of the phenoxy ring.

Scientific Research Applications

3-(4-Chloro-2-nitrophenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)pyridine is primarily based on its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the phenoxy ring, which enhances its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7ClN2O3/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9/h1-7H

InChI Key

KIDNUZYSIYKULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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